molecular formula C25H24N4S2 B12899440 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline CAS No. 65208-30-2

6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

Cat. No.: B12899440
CAS No.: 65208-30-2
M. Wt: 444.6 g/mol
InChI Key: KUWSCZAJGCYZFJ-UHFFFAOYSA-N
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Description

6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is a complex organic compound that features a quinoline core with various functional groups attached. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzothiazole compounds, and cyano-containing reagents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core and various substituents.

    Benzothiazole Compounds: Molecules containing the benzothiazole moiety.

    Cyano-Containing Compounds: Organic molecules with cyano groups.

Uniqueness

6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.

Properties

CAS No.

65208-30-2

Molecular Formula

C25H24N4S2

Molecular Weight

444.6 g/mol

IUPAC Name

2-[[1-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile

InChI

InChI=1S/C25H24N4S2/c1-17-14-25(2,3)29(10-11-30-24-28-21-6-4-5-7-23(21)31-24)22-9-8-18(13-20(17)22)12-19(15-26)16-27/h4-9,12-13,17H,10-11,14H2,1-3H3

InChI Key

KUWSCZAJGCYZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=C(C#N)C#N)CCSC3=NC4=CC=CC=C4S3)(C)C

Origin of Product

United States

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